molecular formula C20H19NO5 B1205732 Pseudoprotopine CAS No. 24240-05-9

Pseudoprotopine

Cat. No.: B1205732
CAS No.: 24240-05-9
M. Wt: 353.4 g/mol
InChI Key: ZAALQOFZFANFTF-UHFFFAOYSA-N
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Description

Pseudoprotopine is a benzylisoquinoline alkaloid with the molecular formula C20H19NO5 and a molecular weight of 353.37 g/mol . It is a naturally occurring compound found in various plant species, particularly in the Papaveraceae family.

Scientific Research Applications

Pseudoprotopine has a wide range of scientific research applications :

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: this compound is studied for its potential effects on cellular processes and its role in plant metabolism.

    Medicine: Research has shown that this compound exhibits various pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: It is used in the development of natural product-based pharmaceuticals and as a reference compound in analytical chemistry.

Safety and Hazards

Pseudoprotopine has been classified with the signal word “Warning” and is associated with hazard statement H410, indicating that it is very toxic to aquatic life with long-lasting effects . It should be stored at a temperature of -20°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pseudoprotopine can be synthesized through several synthetic routes. One common method involves the use of 5-bromomethylbenzo[1,3]dioxole as a starting material . The synthesis typically involves multiple steps, including bromination, cyclization, and methylation reactions. The reaction conditions often require the use of specific reagents and solvents, such as methanol and dimethyl sulfoxide, under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound is generally achieved through extraction from natural sources. Plants belonging to the Papaveraceae family are harvested, and the alkaloid is extracted using solvents like methanol or ethanol. The crude extract is then purified using chromatographic techniques to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Pseudoprotopine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve the use of halogenating agents like bromine or chlorine.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Mechanism of Action

The mechanism of action of pseudoprotopine involves its interaction with specific molecular targets and pathways . It is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in inflammation, thereby exerting its anti-inflammatory effects. Additionally, it can interact with microbial cell membranes, leading to its antimicrobial activity .

Comparison with Similar Compounds

Pseudoprotopine is structurally similar to other benzylisoquinoline alkaloids, such as protopine and allocryptopine . it exhibits unique properties that distinguish it from these compounds:

    Protopine: While both this compound and protopine share a similar core structure, this compound has distinct functional groups that contribute to its unique biological activities.

    Allocryptopine: Allocryptopine is another related alkaloid, but this compound has been found to have different pharmacological profiles and applications.

Properties

IUPAC Name

14-methyl-7,9,20,22-tetraoxa-14-azapentacyclo[15.7.0.04,12.06,10.019,23]tetracosa-1(24),4,6(10),11,17,19(23)-hexaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-21-3-2-12-5-17-20(26-11-23-17)8-15(12)16(22)4-13-6-18-19(25-10-24-18)7-14(13)9-21/h5-8H,2-4,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAALQOFZFANFTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C=C2C(=O)CC4=CC5=C(C=C4C1)OCO5)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00178935
Record name Pseudoprotopine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24240-05-9
Record name 5,7,8,15-Tetrahydro-6-methylbis[1,3]benzodioxolo[5,6-c:5′,6′-g]azecin-14(6H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24240-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pseudoprotopine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024240059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pseudoprotopine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 24240-05-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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